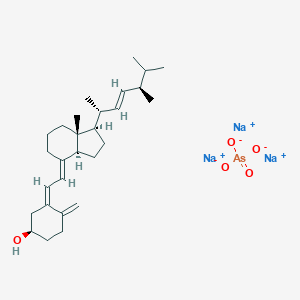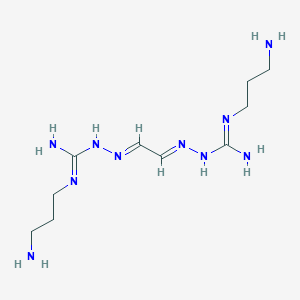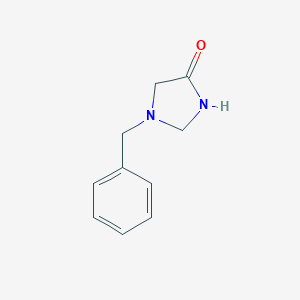
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline, also known as PFCP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation results in a change in the fluorescence properties of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline, allowing for the detection of metal ions.
Biochemical and Physiological Effects
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been shown to exhibit various biochemical and physiological effects. In addition to its use as a fluorescent probe, 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for further investigation as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline in lab experiments is its high selectivity for copper ions. This allows for the detection of copper ions in biological samples with high sensitivity and specificity. However, one limitation of using 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline is its potential toxicity. Further studies are needed to determine the safe and effective use of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline. One area of interest is its potential use in the development of new fluorescent probes for detecting metal ions. Additionally, further studies are needed to determine the potential use of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline as an anti-inflammatory agent. Finally, the safety and toxicity of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline need to be further investigated to determine its potential use in clinical applications.
Métodos De Síntesis
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline involves the reaction between 3-pyridinecarboxaldehyde and 2-acetyl furan in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain pure 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline.
Aplicaciones Científicas De Investigación
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been studied for its potential use in various scientific research applications. One area of interest is its potential use as a fluorescent probe for detecting metal ions. 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been shown to exhibit high selectivity for copper ions, making it a promising candidate for use in detecting copper ions in biological samples.
Propiedades
Número CAS |
121322-22-3 |
|---|---|
Nombre del producto |
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
[3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H11N3O2/c17-13(10-3-1-6-14-9-10)16-11(5-7-15-16)12-4-2-8-18-12/h1-4,6-9,11H,5H2 |
Clave InChI |
LLVYEYIQEXJSCQ-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
SMILES canónico |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
Sinónimos |
1H-Pyrazole, 4,5-dihydro-5-(2-furanyl)-1-(3-pyridinylcarbonyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





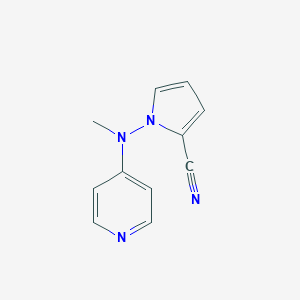

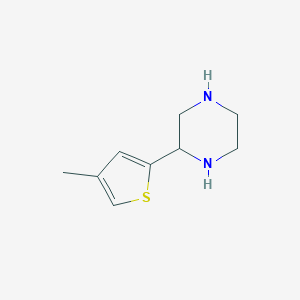
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
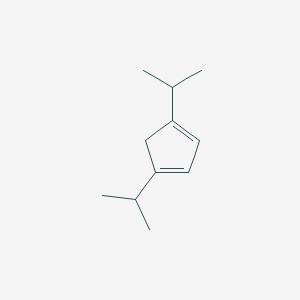
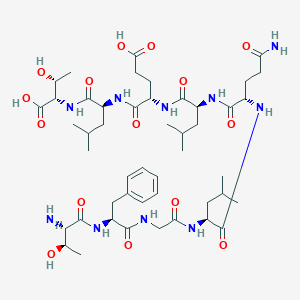
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
